molecular formula C38H72N2O12 B1241909 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one

Cat. No.: B1241909
M. Wt: 749.0 g/mol
InChI Key: CVVWWIGGJJALDG-CFLXSVEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-701677 is a synthetic organic compound classified as an azalide antibacterial agent. It was developed by Merck & Co., Inc. and is known for its improved acid stability compared to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin .

Preparation Methods

L-701677 is synthesized through a series of chemical reactions starting from erythromycin. The synthetic route involves the modification of the erythromycin structure to enhance its acid stability. The specific reaction conditions and industrial production methods are proprietary to Merck & Co., Inc., and detailed information is not publicly available .

Chemical Reactions Analysis

L-701677 undergoes various chemical reactions, including:

    Oxidation: L-701677 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: L-701677 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

L-701677 has several scientific research applications, including:

Comparison with Similar Compounds

L-701677 is compared with other similar compounds such as erythromycin, azithromycin, and clarithromycin. The key differences include:

Similar compounds include:

L-701677’s unique properties make it a valuable compound for further research and development in the field of antibacterial agents.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C38H72N2O12

Molecular Weight

749.0 g/mol

IUPAC Name

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)20(2)19-40(13)21(3)17-36(8,45)33(52-35-29(41)26(39(11)12)16-22(4)48-35)23(5)30(24(6)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21+,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32-,33+,35-,36+,37+,38+/m0/s1

InChI Key

CVVWWIGGJJALDG-CFLXSVEWSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](CN([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(CN(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

synonyms

L 701,677
L 701677
L-701,677
L-701677

Origin of Product

United States

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